
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a hydroxypropan-2-yl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
準備方法
The synthesis of 5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazides with carbonyl compounds under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction times. These methods often employ optimized reaction conditions, including temperature, pressure, and solvent selection, to achieve high purity and yield of the desired product.
化学反応の分析
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced oxadiazole products.
Substitution: The hydroxypropan-2-yl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted oxadiazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. The hydroxypropan-2-yl group plays a crucial role in binding to the active sites of target proteins, enhancing the compound’s efficacy and selectivity.
類似化合物との比較
5-(2-Hydroxypropan-2-yl)-1,3,4-oxadiazol-2(3H)-one can be compared with other similar compounds, such as:
5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazol-3(2H)-one: This compound has a similar structure but differs in the position of the nitrogen atoms in the oxadiazole ring.
5-(2-Hydroxypropan-2-yl)-1,3,4-thiadiazol-2(3H)-one: This compound contains a sulfur atom instead of an oxygen atom in the ring, leading to different chemical properties.
5-(2-Hydroxypropan-2-yl)-1,3,4-triazol-2(3H)-one: This compound has an additional nitrogen atom in the ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
86354-17-8 |
|---|---|
分子式 |
C5H8N2O3 |
分子量 |
144.13 g/mol |
IUPAC名 |
5-(2-hydroxypropan-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C5H8N2O3/c1-5(2,9)3-6-7-4(8)10-3/h9H,1-2H3,(H,7,8) |
InChIキー |
UYYZJVVRHLNEBB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NNC(=O)O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


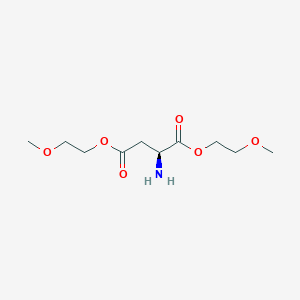
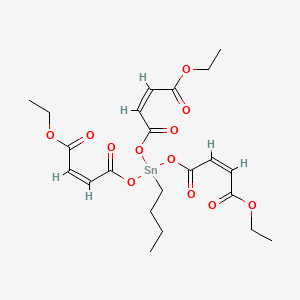

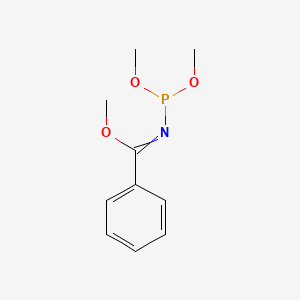


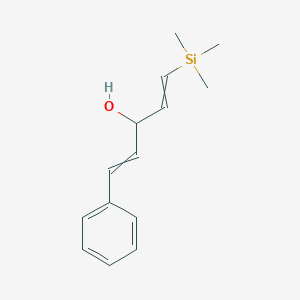


![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)
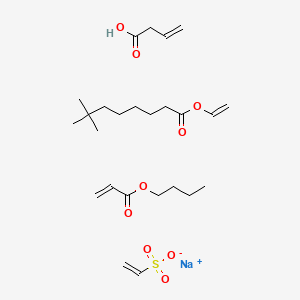

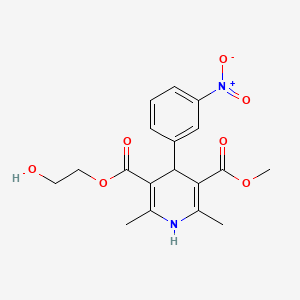
![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)
